molecular formula C6H5NO2 B3432608 4-Nitrosophenol CAS No. 637-62-7

4-Nitrosophenol

Cat. No. B3432608
CAS RN: 637-62-7
M. Wt: 123.11 g/mol
InChI Key: JSTCPNFNKICNNO-UHFFFAOYSA-N
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Description

4-Nitrosophenol, also known as p-Nitrosophenol or 4-Hydroxynitrobenzene, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It has a molecular formula of C6H5NO2 and a molecular weight of 123.1094 .


Synthesis Analysis

This compound can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . It can also be used to prepare 4-aminophenol, a key intermediate for the manufacture of analgesic and antipyretic drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .


Chemical Reactions Analysis

The catalytic reduction of this compound (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of this compound (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .


Physical And Chemical Properties Analysis

This compound appears as pale yellow orthorhombic needles . It has a density of 1.2±0.1 g/cm3, a boiling point of 265.9±23.0 °C at 760 mmHg, and a flash point of 114.6±22.6 °C .

Scientific Research Applications

Environmental Chemistry and Pollution Remediation

4-Nitrosophenol, identified as an intermediate in the transformation of phenol in the presence of nitrous acid in the dark, is relevant to the chemistry of the atmosphere and water treatment techniques. It highlights the environmental impact and the potential for water purification processes, emphasizing the significance of understanding chemical transformations in environmental systems (Vione, Belmondo, & Carnino, 2004).

Catalysis and Material Science

Research into the development of chemo-sensors based on low-dimensional codoped Mn2O3-ZnO nanoparticles, incorporating this compound detection, demonstrates the application of this compound in the field of material science and catalysis. The study focuses on the potential of these nanomaterials for environmental monitoring and health care, showcasing the broad applicability of this compound in developing advanced materials with specific sensing capabilities (Rahman et al., 2013).

Synthesis of Pharmacologically Relevant Compounds

The synthesis of 4-nitrosophenyl-1,4-dihydropyridines derived from respective nitro compounds showcases the role of this compound in the synthesis of compounds with potential pharmacological interest. This research indicates the utility of this compound in the chemical synthesis of novel compounds, potentially contributing to the development of new therapeutic agents (Santander-G. et al., 2003).

Photodegradation and Environmental Stability

Studies on the photochemical degradation of 4-nitrophenol in ice, yielding this compound among other products, provide insights into the environmental fate of chemical species under conditions similar to polar snow and ice. This research contributes to our understanding of photochemical processes in the environment, particularly in cold regions, highlighting the stability and transformation of pollutants like this compound under environmental conditions (Dubowski & Hoffmann, 2000).

Mechanism of Action

Target of Action

4-Nitrosophenol primarily targets nanostructured materials . These materials, which include particles with at least one dimension in the nano range (1–100 nm), are used as catalysts for the reduction of nitrophenol .

Mode of Action

The interaction of this compound with its targets involves a catalytic reduction process . This process is performed in the presence of reducing agents . The reduction of this compound to 4-aminophenol is proposed to occur through the consumption of dissolved oxygen, both by oxidizing this compound (an intermediate) and reoxidizing the reduced catalyst surface .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the catalytic reduction pathway . This pathway involves the reduction of this compound to 4-aminophenol . The reduction process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .

Pharmacokinetics

The compound’s interaction with its targets and its transformation into 4-aminophenol suggest that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors such as the presence of reducing agents and the properties of the nanostructured materials used as catalysts .

Result of Action

The primary result of this compound’s action is the reduction of this compound to 4-aminophenol . This transformation occurs through a catalytic reduction process, with this compound serving as a stable reaction intermediate .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reduction process . Acidic media and high temperatures favor the clean reduction of this compound to 4-aminophenol . Additionally, the presence of dissolved oxygen in the environment is crucial for the oxidation of this compound and the reoxidation of the reduced catalyst surface .

Safety and Hazards

4-Nitrosophenol is considered a poison by parenteral and intraperitoneal routes . It is an irritant and sensitizer, and many nitroso compounds are carcinogens . It poses a very dangerous fire and explosion hazard . When exposed to heat or flame, it burns explosively . Contamination by acid or alkali may cause ignition .

Future Directions

The reduction of 4-Nitrosophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Therefore, future research could focus on optimizing this reaction for industrial applications .

properties

IUPAC Name

4-nitrosophenol
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InChI

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
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InChI Key

JSTCPNFNKICNNO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=O)O
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Molecular Formula

C6H5NO2
Record name P-BENZOQUINONE MONOXIME
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Related CAS

823-87-0 (hydrochloride salt)
Record name 4-Nitrosophenol
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DSSTOX Substance ID

DTXSID0025991, DTXSID0075287
Record name 4-Nitrosophenol
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Molecular Weight

123.11 g/mol
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Physical Description

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE
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Record name 4-NITROSOPHENOL
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Vapor Pressure

0.15 [mmHg]
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Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS

CAS RN

104-91-6; 637-62-7, 104-91-6, 637-62-7
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Melting Point

270 to 291 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Nitrosophenol?

A1: this compound has a molecular formula of C6H5NO2 and a molecular weight of 123.11 g/mol.

Q2: What are the characteristic spectroscopic data for this compound identification?

A: Mass spectrometry provides characteristic data for identifying this compound. [] The fragmentation patterns often include ions derived from its quinone monooxime tautomer, even under gas chromatography-mass spectrometry conditions. [] This indicates isomerization occurs within the mass spectrometer. []

Q3: Can you elaborate on the tautomerism exhibited by this compound?

A: this compound exists in equilibrium with its tautomeric form, benzoquinone monooxime. [, ] This equilibrium is influenced by factors like pH and solvent. In acidic conditions, the nitrosophenol form is favored, while in basic conditions, the quinone monooxime form predominates. []

Q4: How does the stability of this compound vary with pH?

A: this compound exhibits different reactivity patterns depending on the pH. In acidic medium, it primarily transforms into benzoquinone upon UV irradiation. [] In unbuffered aqueous solutions (pH 5–6), it forms an intermediate that degrades faster at lower pH values. []

Q5: Does the presence of carbon dioxide influence the reactivity of this compound?

A: Yes, carbon dioxide plays a significant role in reactions involving this compound and peroxynitrite. CO2 modulates the reaction pathway, favoring the formation of nitrophenols over hydroxyphenols. [] This is attributed to the formation of a peroxynitrite-CO2 adduct, leading to different reaction intermediates. []

Q6: Can this compound act as a catalyst in polymerization reactions?

A: While this compound itself might not be a polymerization catalyst, its derivative, 2,6-di-tert-butyl-4-nitrosophenol, was investigated for its potential to inhibit DNA repair synthesis in human lymphocytes. [] This suggests its possible role in influencing biological processes involving DNA.

Q7: Are there any applications of this compound in antioxidant development?

A: Yes, this compound is a key compound in developing rubber-bound antioxidants. [] Reacting it with natural or synthetic rubber creates antioxidants resistant to extraction by water or organic solvents. [] This makes them suitable for applications requiring long-term antioxidant protection.

Q8: How do structural modifications of this compound affect its inhibitory activity?

A: Research on similar nitroso compounds reveals that hydrophobicity plays a crucial role in their inhibitory effects on NADPH oxidase. [] More hydrophobic nitroso compounds demonstrate stronger inhibition, suggesting the oxidase might have hydrophobic interaction sites. []

Q9: What analytical techniques are employed to study this compound formation?

A: High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is commonly used to determine this compound in cosmetic samples. [] This technique allows for simultaneous detection and quantification of this compound and other nitroso compounds. []

Q10: How is this compound detected and quantified in environmental samples?

A: this compound and related nitrophenols have been identified in Antarctic lake waters rich in nitrates and nitrites. [] The presence of these compounds suggests that photolysis of nitrates or nitrites under UV irradiation in basic conditions could contribute to their formation in natural environments. []

Q11: Are there any known substitutes for this compound in specific applications?

A: While specific alternatives depend on the application, other nitroso compounds like nitrosobenzene have proven effective as vapor-phase inhibitors for acrylic acid polymerization during distillation. [] The choice of an alternative depends on factors like volatility, efficiency, and potential environmental impact.

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